N-Acetylneuraminyllacto-N-neohexaose
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Overview
Description
N-Acetylneuraminyllacto-N-neohexaose is a complex oligosaccharide composed of several monosaccharide units. It is a type of sialylated glycan, meaning it contains sialic acid residues, which are important for various biological processes. This compound is naturally found in human milk and plays a role in immune system modulation and cell-cell communication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylneuraminyllacto-N-neohexaose typically involves multiple steps, starting with the activation of monosaccharides and their subsequent glycosylation. The reaction conditions often require the use of protecting groups to ensure the correct glycosidic linkages are formed. Common reagents include glycosyl donors, acceptors, and catalysts such as silver salts or boronic acids.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale enzymatic synthesis or chemical synthesis using automated glycan assembly platforms. These methods ensure high purity and yield, making the compound suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: N-Acetylneuraminyllacto-N-neohexaose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents such as periodic acid or sodium periodate.
Reduction: Commonly achieved with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of functional groups, often using nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as derivatives with modified functional groups.
Scientific Research Applications
N-Acetylneuraminyllacto-N-neohexaose has a wide range of applications in scientific research, including:
Chemistry: Used as a glycan probe for studying glycosylation patterns and interactions.
Biology: Investigated for its role in cell signaling and immune responses.
Medicine: Potential therapeutic agent for modulating immune responses and treating infections.
Industry: Utilized in the development of glycoconjugate vaccines and diagnostic tools.
Mechanism of Action
The mechanism by which N-Acetylneuraminyllacto-N-neohexaose exerts its effects involves its interaction with specific receptors on cell surfaces. These interactions can modulate signaling pathways and immune responses, leading to various biological outcomes. The molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in health and disease.
Comparison with Similar Compounds
N-Acetylneuraminyllacto-N-neohexaose is similar to other sialylated glycans, such as sialyllactose and sialyltransferase. its unique structure and specific glycosidic linkages make it distinct in terms of biological activity and applications. The comparison highlights its potential for targeted therapeutic and diagnostic uses.
List of Similar Compounds
Sialyllactose
Sialyltransferase
Sialic acid derivatives
Other sialylated oligosaccharides
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Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H85N3O39/c1-12(60)52-23-15(63)4-51(50(79)80,93-42(23)26(65)16(64)5-55)82-11-22-28(67)33(72)37(76)48(88-22)90-40-20(9-59)86-46(25(31(40)70)54-14(3)62)92-43-29(68)21(87-49(38(43)77)91-41-18(7-57)83-44(78)35(74)34(41)73)10-81-45-24(53-13(2)61)30(69)39(19(8-58)85-45)89-47-36(75)32(71)27(66)17(6-56)84-47/h15-49,55-59,63-78H,4-11H2,1-3H3,(H,52,60)(H,53,61)(H,54,62)(H,79,80)/t15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43-,44?,45+,46-,47-,48-,49-,51+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXXXCOANRQRQ-RIGJRAKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H85N3O39 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746636 |
Source
|
Record name | PUBCHEM_71311655 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1364.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118023-83-9 |
Source
|
Record name | PUBCHEM_71311655 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.